2-phenoxy-N'-[(1E)-pyridin-2-ylmethylene]propanohydrazide
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Overview
Description
2-phenoxy-N-(2-pyridinylmethylideneamino)propanamide is an aromatic ether.
Scientific Research Applications
Chemical Coordination and Catalytic Activity
Research on compounds similar to 2-phenoxy-N'-[(1E)-pyridin-2-ylmethylene]propanohydrazide has shown notable applications in chemical coordination and catalysis. For instance, the study of copper coordination with ligands like (imino)pyridine has revealed effective catalysis for the oxidation of alcohols (Jehdaramarn et al., 2018). Similarly, the decomposition of alcohols over alkali cation exchanged zeolites has been influenced by the presence of basic reagents like pyridine (Yashima et al., 1974).
Synthesis and Structural Analysis
The synthesis and structural analysis of ligands and complexes bearing structural similarities to this compound has been a focal point of research. A study demonstrated the synthesis of complexes with cadmium using similar ligands, showing the potential of these compounds in designing new molecular architectures (Hakimi et al., 2013).
Applications in Corrosion Inhibition
Schiff base compounds, structurally related to this compound, have been investigated for their potential as corrosion inhibitors. For example, a study has shown that Schiff base compounds exhibit inhibitor properties for mild steel, highlighting their practical applications in industrial settings (Leçe et al., 2008).
Molecular Engineering and Polymerization
Furthermore, these compounds have been utilized in molecular engineering. For instance, the creation of high-spin Mn aggregates using pyridin-2-ylmethanols demonstrates the versatility of these compounds in designing functional materials (Bai et al., 2018). Additionally, new thiazole-based pyridine derivatives have been studied for their potential in the corrosion inhibition of mild steel, further emphasizing the chemical utility of these compounds (Chaitra et al., 2016).
Advanced Material Synthesis
In advanced material synthesis, the evaluation of ligands structurally related to this compound in synthesizing novel PbII extended structures has shown promising results. This research expands the potential applications of such compounds in material science (Mahmoudi et al., 2018).
Properties
Molecular Formula |
C15H15N3O2 |
---|---|
Molecular Weight |
269.3 g/mol |
IUPAC Name |
2-phenoxy-N-[(E)-pyridin-2-ylmethylideneamino]propanamide |
InChI |
InChI=1S/C15H15N3O2/c1-12(20-14-8-3-2-4-9-14)15(19)18-17-11-13-7-5-6-10-16-13/h2-12H,1H3,(H,18,19)/b17-11+ |
InChI Key |
VLBHKSYLCYABGB-GZTJUZNOSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC=N1)OC2=CC=CC=C2 |
SMILES |
CC(C(=O)NN=CC1=CC=CC=N1)OC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC=N1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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